N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide
Description
N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a fused benzodioxine-benzothiazole core linked to a thiophene-2-carboxamide moiety. This structure combines aromatic and heteroatom-rich systems, which are often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The compound’s synthesis involves multi-step reactions, typically starting with benzodioxine derivatives and incorporating thiophene-based substituents via carboxamide coupling . Its structural complexity and functional group arrangement invite comparisons with analogous compounds to elucidate structure-activity relationships (SAR) and physicochemical behaviors.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S2/c17-13(11-2-1-5-20-11)16-14-15-8-6-9-10(7-12(8)21-14)19-4-3-18-9/h1-2,5-7H,3-4H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBTZJQOEVLKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330316 | |
| Record name | N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815433 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
892855-27-5 | |
| Record name | N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials[_{{{CITATION{{{1{Synthesis of [6,7]-Dihydro- [1,4]-Dioxino- [2,3-f] 2,1,3 ...{{{CITATION{{{_1{Synthesis of [6,7]-Dihydro- [1,4]-Dioxino- [2,3-f] 2,1,3 ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthesis of [6,7]-Dihydro- [1,4]-Dioxino- [2,3-f] 2,1,3 ...[{{{CITATION{{{_2{N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1 ...](https://www.chemicalbook.com/ProductChemicalPropertiesCB13456782.htm).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide may be used to study biological processes and interactions with biomolecules. Its potential as a bioactive compound makes it a candidate for drug discovery and development.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets can lead to the development of drugs for various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and engineering.
Mechanism of Action
The mechanism by which N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares structural motifs with several benzodioxine- and benzothiazole-based derivatives. Key comparisons include:
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The target compound’s thiophene-carboxamide introduces moderate electron withdrawal, contrasting with the cyano group in (stronger electron withdrawal) and the fluorine substituents in (enhanced metabolic stability).
- Aromaticity and planarity : The fused benzodioxine-benzothiazole system in the target compound promotes π-π stacking, unlike the partially saturated tetrahydrobenzothiophene in .
- Tautomerism : Unlike the triazole-thiones in , the target compound’s benzothiazole core lacks tautomeric equilibria, favoring structural rigidity .
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy :
- The target compound’s carboxamide group is expected to show a C=O stretch at 1660–1680 cm⁻¹ , similar to hydrazinecarbothioamides in . However, it lacks the C=S vibration (~1240–1255 cm⁻¹) seen in and , distinguishing its amide functionality .
- Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers, unlike triazole derivatives in .
Nuclear Magnetic Resonance (NMR) :
Solubility and logP :
- The target compound’s thiophene-carboxamide enhances hydrophilicity (logP ~2.5–3.0) compared to the more lipophilic cyano-containing analog in (logP ~3.5–4.0). Fluorinated derivatives in exhibit even lower logP (~1.8–2.2) due to polar sulfonyl groups.
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H19N3O5S2 |
| Molecular Weight | 393.47 g/mol |
| CAS Number | 44086933 |
Pharmacological Activity
Research has indicated that this compound exhibits a range of biological activities:
1. Antitumor Activity
Studies have shown that derivatives of benzothiazole compounds possess significant antitumor properties. For instance, compounds with similar structural motifs have been evaluated for their efficacy against various cancer cell lines. In vitro studies demonstrated that certain derivatives could inhibit tumor cell growth by inducing apoptosis and disrupting cell cycle progression .
2. Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Research indicates that it may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the brain and enhanced cholinergic neurotransmission .
3. Antimicrobial Properties
The benzothiazole moiety has been associated with antimicrobial activity. Preliminary studies indicate that compounds containing this structure can exhibit inhibitory effects against various bacterial strains .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer progression and neurodegeneration.
- Modulation of Signaling Pathways : It is hypothesized that the compound could modulate pathways related to apoptosis and cell proliferation.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Antitumor Activity : A study published in Molecules reported that a series of benzothiazole derivatives exhibited potent cytotoxicity against breast cancer cells through the induction of apoptosis .
- Neuroprotective Study : Research highlighted in Journal of Medicinal Chemistry found that similar compounds showed significant inhibition of AChE activity and improved cognitive function in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
